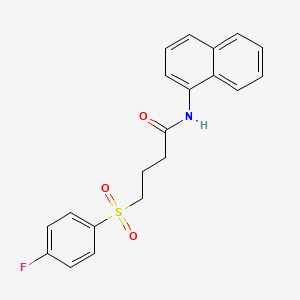

![molecular formula C17H12ClF4NO3 B6507266 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate CAS No. 1795032-25-5](/img/structure/B6507266.png)

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a carbamoyl group, and a benzoate group . These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule . The carbamoyl and benzoate groups would also contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility . The carbamoyl and benzoate groups could also influence properties like acidity and stability .Applications De Recherche Scientifique

- Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring quantum algorithms that can solve problems like factorization, optimization, and cryptography. The compound’s unique properties may contribute to developing stable qubits or quantum gates for more efficient quantum computers .

- The compound’s trifluoromethyl group and carbamoyl functionality make it interesting for drug design. Medicinal chemists can modify its structure to create potential drug candidates. For instance, it could serve as a scaffold for developing novel anti-cancer agents or antibiotics. Computational studies can predict its binding affinity to specific protein targets .

- Organic semiconductors play a crucial role in flexible displays, organic solar cells, and electronic devices. The 3-chloro-4-fluorobenzoate moiety in this compound could enhance charge transport properties. Researchers might investigate its use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

- Fluorescent molecules are essential for imaging biological processes. By attaching a fluorophore to this compound, scientists could create a fluorescent probe. Investigating its photophysical properties (such as fluorescence lifetime and quantum yield) would be valuable for bioimaging applications .

- The trifluoromethyl group is known for its stability and lipophilicity. Researchers could explore its behavior in environmental matrices, such as water or soil. Detecting and quantifying this compound could aid in monitoring pollution or identifying sources of contamination .

- While not directly related to the compound, it’s worth noting that the EU-funded INCREASE project recently received recognition for advancing seed preservation through citizen science initiatives. Although not specific to this compound, such projects contribute to sustainable agriculture and biodiversity conservation .

Quantum Computing and Quantum Algorithms

Drug Discovery and Medicinal Chemistry

Materials Science and Organic Electronics

Photophysics and Fluorescent Probes

Environmental Chemistry and Contaminant Detection

Seed Preservation and Agricultural Applications

Orientations Futures

Mécanisme D'action

Target of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The presence of the trifluoromethyl (-cf3) group could potentially influence these properties, as it is known to impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules .

Result of Action

The presence of the trifluoromethyl (-cf3) group could potentially enhance the compound’s potency toward its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which could be involved in the compound’s action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBAUJACQKQXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6507187.png)

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyridazine](/img/structure/B6507192.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B6507194.png)

![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-chlorophenyl)urea](/img/structure/B6507204.png)

![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea](/img/structure/B6507209.png)

![1-benzyl-3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507214.png)

![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)

![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6507230.png)

![6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6507254.png)

![4-ethyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6507259.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B6507273.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate](/img/structure/B6507279.png)

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)